(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-5-13-24-18-12-9-16(28-6-2)14-19(18)29-21(24)22-20(25)15-7-10-17(11-8-15)30(26,27)23(3)4/h1,7-12,14H,6,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRPKDDPOKTHJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects against various cancer cell lines, its mechanism of action, and relevant structure-activity relationships.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a benzamide core, a dimethylsulfamoyl group, and a benzothiazole moiety, which are known to contribute to various biological activities. The general formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity against Cancer Cell Lines
A study evaluated the effects of related benzothiazole compounds on human cancer cell lines A431 (epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299. The results demonstrated that at concentrations of 1, 2, and 4 μM, these compounds induced apoptosis and arrested the cell cycle, leading to reduced proliferation rates.
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis induction |
| B7 | A549 | 2 | Cell cycle arrest |
| B7 | H1299 | 4 | Reduced proliferation |
The mechanism underlying these effects appears to involve the modulation of inflammatory factors such as IL-6 and TNF-α, which were significantly downregulated in treated cells compared to controls .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Anti-inflammatory Effects : By modulating cytokine production, it reduces inflammation associated with tumor progression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole nucleus can enhance anticancer activity. For instance:
- Substituents at the 6-position : The ethoxy group has been shown to improve solubility and bioavailability.
- Dimethylsulfamoyl Group : This moiety enhances binding affinity to target proteins involved in cancer progression.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of anticancer research. Studies have shown that compounds with similar structural motifs exhibit significant activity against various cancer cell lines. The presence of the benzothiazole moiety is known to enhance biological activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Mcl-1 Inhibition
Research indicates that derivatives of benzothiazole compounds, including those similar to (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have been identified as inhibitors of Mcl-1, a protein that plays a crucial role in cancer cell survival. In vitro studies demonstrated that these compounds could reduce Mcl-1 levels, leading to increased apoptosis in cancer cells .
Antimicrobial Properties
Another significant application is in antimicrobial research. The compound's structure suggests potential efficacy against a range of pathogens, including bacteria and fungi. The sulfonamide group is particularly known for its antibacterial properties.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 µg/mL | |
| Escherichia coli | 50 µg/mL | |
| Candida albicans | 10 µg/mL |
Pesticide Development
The compound has potential applications in developing novel pesticides. Its structural components may offer enhanced efficacy against pests while reducing environmental impact. Research into similar compounds has shown promise in targeting specific pest species without harming beneficial insects.
Case Study: Insecticidal Activity
A study focusing on the insecticidal properties of benzothiazole derivatives found that certain modifications could lead to increased toxicity against common agricultural pests such as aphids and beetles. The incorporation of the ethoxy and propynyl groups was particularly noted for enhancing activity .
Polymer Chemistry
In materials science, this compound can be utilized as a functional additive in polymer formulations. Its ability to improve thermal stability and mechanical properties makes it an attractive candidate for high-performance materials.
Data Table: Material Properties
| Property | Value | Test Method |
|---|---|---|
| Thermal Stability | 300 °C | TGA |
| Tensile Strength | 45 MPa | ASTM D638 |
| Elongation at Break | 10% | ASTM D638 |
Comparison with Similar Compounds
Thiazole-Quinolinium Derivatives ()
Compounds like 2-((E)-4-hydroxystyryl)-1-methyl-4-((Z)-(3-(3-morpholinopropyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide (4c2) exhibit:
- Quinolinium cores instead of benzamide, enabling π-π stacking interactions for DNA intercalation .
- Morpholinopropyl/pyrrolidinyl groups that enhance solubility and cellular uptake .
- Demonstrated antibacterial activity (MIC values: 2–8 µg/mL), suggesting the target compound may share bioactivity if similarly substituted .
Thiadiazole Derivatives ()
Compounds such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature:
- Thiadiazole cores with acryloyl groups, enabling conjugation with biomolecules .
- IR absorption bands at 1638–1690 cm⁻¹ (C=O), comparable to the target compound’s carbonyl vibrations .
Spectral Characterization (Inferred from Analogous Compounds)
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how are intermediates validated?
- Methodology : A multi-step approach is typically employed, starting with functionalization of the benzothiazole core. Key steps include:
- Amidation : Coupling the benzamide moiety using reagents like EDCI/HOBt or DCC ( ).
- Alkyne Introduction : Prop-2-yn-1-yl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling ( ).
- Characterization : Validate intermediates via 1H/13C NMR (e.g., confirming Z-configuration through coupling constants) and ESI-MS for mass verification ( ).
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Key Techniques :
- NMR Spectroscopy : 1H NMR resolves substituent environments (e.g., ethoxy group at δ 1.3–1.5 ppm, propynyl protons at δ 2.1–2.3 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and sulfamoyl groups ( ).
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., C27H25N3O4S2 requires exact mass 543.12; compare with observed m/z) ( ).
- HPLC : Assess purity (>95%) and detect stereoisomeric impurities ( ).
Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?
- Initial Screens :
- Anticancer Activity : Use migration/invasion assays (e.g., Boyden chamber) with metastatic cancer cell lines (IC50 determination) ( ).
- Enzyme Inhibition : Test against kinases or proteases via fluorogenic substrates ().
- Cytotoxicity : MTT assay in normal cell lines to assess selectivity ( ).
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during the final coupling step?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ACN) improve solubility of intermediates ( ).
- Catalyst Screening : Test copper(I) iodide or Pd(PPh3)4 for alkyne coupling efficiency ( ).
- Temperature Control : Reflux (100°C) vs. room temperature; higher temps may accelerate kinetics but risk decomposition ( ).
Q. How do electronic effects of substituents (e.g., ethoxy, propynyl) influence biological activity and metabolic stability?
- Substituent Impact :
- Ethoxy Group : Enhances lipophilicity (logP) and membrane permeability but may reduce metabolic stability due to cytochrome P450 oxidation ().
- Propynyl Moiety : Stabilizes the Z-configuration via steric hindrance and participates in click chemistry for targeted delivery ( ).
- Experimental Validation : Compare analogs (e.g., ethoxy vs. methoxy) in pharmacokinetic studies (plasma half-life, clearance) ().
Q. How can contradictions between computational predictions (e.g., solubility) and experimental data be resolved?
- Resolution Strategies :
- Solubility Analysis : Use HPLC-UV to measure equilibrium solubility in PBS vs. simulated biological fluids. Adjust co-solvents (e.g., DMSO) if discrepancies arise ( ).
- Density Functional Theory (DFT) : Recalculate solvation free energies with explicit solvent models (e.g., SMD) to refine predictions ( ).
- Statistical Modeling : Apply multivariate regression to identify outliers in datasets ( ).
Methodological Considerations
- Stereochemical Integrity : Ensure Z-configuration via NOESY (nuclear Overhauser effect) correlations between benzamide and propynyl groups ( ).
- Stability Testing : Monitor compound degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative liabilities ( ).
- Biological Mechanism : Use SAR (Structure-Activity Relationship) studies to correlate substituent modifications with efficacy (e.g., trifluoromethyl analogs in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
